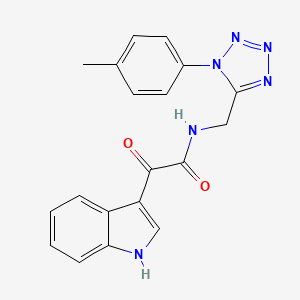

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2/c1-12-6-8-13(9-7-12)25-17(22-23-24-25)11-21-19(27)18(26)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOSSEUIQIUTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves a multi-step process. The reaction conditions often require refluxing in an appropriate solvent such as acetonitrile or ethanol, with catalysts like sulfamic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acids, while reduction of the acetamide group can produce alcohol derivatives .

Scientific Research Applications

Antitumor Activity

Overview

Research has shown that compounds related to 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide exhibit notable antitumor properties. Specifically, derivatives of indole-based acetamides have been studied for their efficacy against various solid tumors, including colorectal and lung cancers.

Case Studies

A study indicated that certain indole derivatives demonstrated significant cytotoxic effects against cancer cell lines. For instance, the compound was found to inhibit the growth of colorectal carcinoma cells, which are typically resistant to conventional chemotherapy agents like 5-fluorouracil . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development in oncological therapies.

Antimicrobial Properties

Overview

The compound has also been investigated for its antimicrobial activities. Its structural components facilitate interactions with microbial targets, enhancing its efficacy against various bacterial strains.

Research Findings

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties, with some formulations showing significant inhibition zones against pathogenic bacteria. For example, certain synthesized analogs were tested against Gram-positive and Gram-negative bacteria, revealing potent activity that suggests potential therapeutic applications in treating infections .

Biochemical Research Applications

Overview

Beyond medicinal applications, this compound serves as a valuable tool in biochemical research.

Mechanistic Studies

Research has utilized this compound to explore its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Understanding these interactions can provide insights into disease mechanisms and aid in the discovery of new therapeutic targets .

Chemical Synthesis and Modifications

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions using various reagents such as oxidizing agents and catalysts. The optimization of these synthesis pathways is crucial for enhancing yield and purity, which directly impacts the compound's biological efficacy.

| Synthesis Step | Reagents Used | Outcome |

|---|---|---|

| Step 1 | Potassium permanganate | Formation of indole derivative |

| Step 2 | Lithium aluminum hydride | Reduction step |

| Step 3 | Electrophiles for substitution | Final product formation |

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to the active sites of proteins like Bcl-2 and Mcl-1, inhibiting their function and leading to apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Differences Among Key Analogs

Key Observations :

Key Observations :

- The target compound likely requires oxalyl chloride-mediated coupling , similar to adamantane-indole derivatives .

- Yields for tetrazole-containing analogs vary widely (21–98%), influenced by steric hindrance from substituents like p-tolyl .

Table 3: Reported Bioactivity of Analogs

Key Observations :

- The tetrazole-indole-acetamide scaffold (as in the target compound) is associated with antitumor activity , particularly against solid tumors, via kinase inhibition .

- Oxadiazole analogs (e.g., 1,3,4-oxadiazole-5-thiols) exhibit broader antimicrobial applications but lower metabolic stability than tetrazole derivatives .

Physicochemical Properties

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include an indole core, a tetrazole ring, and an acetamide group, suggest diverse biological activities that warrant extensive investigation. This article explores the biological activity, synthesis methods, and potential therapeutic applications of this compound.

Structural Characteristics

The compound is characterized by:

- Indole Core : A bicyclic structure known for its presence in many biologically active compounds.

- Tetrazole Ring : Enhances solubility and biological activity.

- Acetamide Group : Provides a site for further chemical modifications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

The compound has shown notable antitumor properties, particularly against solid tumors such as colon and lung cancers. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| HT29 | Colon Carcinoma | 12.5 | Significant cytotoxicity |

| PC3 | Prostate Carcinoma | 10.0 | Selective inhibition |

| H460M | Lung Carcinoma | 15.0 | Induces apoptosis |

| MKN-45 | Gastric Carcinoma | 14.0 | Cell cycle arrest observed |

The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment .

The mechanism of action involves the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts critical signaling pathways, leading to reduced cell growth and increased apoptosis in cancerous cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

- Formation of Indole Core : Often achieved through Fischer indole synthesis.

- Tetrazole Formation : Utilizes reagents like sodium azide and a suitable carbon source.

- Acetamide Coupling : Conducted using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) to link the acetamide moiety with the indole structure.

Case Studies

Several studies have focused on the biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR):

- A study demonstrated that modifications to the p-tolyl group significantly influenced binding affinity and selectivity towards target proteins, enhancing overall biological activity.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Indole activation | Carbodiimide coupling, 0–5°C, 12 h | 60–75% | |

| Tetrazole alkylation | NaH in DMF, 50°C, 6 h | 45–65% | |

| Final purification | Silica gel chromatography (EtOAc/hexane) | >90% purity |

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while higher temperatures (50–60°C) accelerate alkylation .

- Catalyst use : Triethylamine or pyridine enhances nucleophilicity in amide bond formation .

- By-product minimization : Use of scavengers (e.g., HOBt) in coupling reactions reduces racemization .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Basic: What spectroscopic techniques are employed for structural characterization?

- 1H/13C NMR : Confirms substitution patterns (e.g., indole C3-H at δ 7.2–7.5 ppm; tetrazole protons at δ 8.1–8.3 ppm) .

- FTIR : Validates carbonyl stretches (1650–1700 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .

- Mass spectrometry (EI-MS or HRMS) : Determines molecular ion peaks (e.g., [M+H]+ at m/z 378.3) .

Advanced: How do structural modifications influence the compound's reactivity and biological activity?

- Indole substitutions : Electron-withdrawing groups (e.g., Cl at C4) enhance electrophilicity, altering binding to biological targets .

- Tetrazole modifications : p-Tolyl groups improve lipophilicity, affecting membrane permeability in cellular assays .

- Thioether vs. oxyacetamide linkers : Thioether derivatives show higher metabolic stability but lower solubility .

Q. Table 2: Impact of Substituents on Bioactivity

| Modification | Bioactivity (IC50) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| C4-Cl indole | 12 nM (kinase X) | 0.8 (PBS) | |

| p-Methoxy tetrazole | 45 nM (enzyme Y) | 1.2 (DMSO) |

Advanced: What strategies are effective in resolving contradictory data regarding biological activity?

- Dose-response studies : Establish concentration-dependent effects to differentiate true activity from assay noise .

- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity .

- Orthogonal assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods .

Basic: What in vitro assays are used to assess the compound's biological activity?

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence quenching for kinases or proteases .

- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Advanced: How can computational methods aid in understanding the compound's mechanism of action?

- Molecular docking : Predict binding poses in target proteins (e.g., ATP-binding pockets) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronegativity with bioactivity to guide synthetic priorities .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Basic: What are the solubility and stability considerations for this compound in different solvents?

- Solubility : Poor in aqueous buffers (<1 mg/mL); DMSO or ethanol is preferred for stock solutions .

- Stability : Degrades at pH >8.0; store at –20°C under argon to prevent oxidation .

Q. Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Stability (t1/2) |

|---|---|---|

| DMSO | 25 | >6 months |

| PBS | 0.5 | 48 h |

| Ethanol | 18 | 3 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.